Acide 2-fluoro-3-oxopropanoïque

Vue d'ensemble

Description

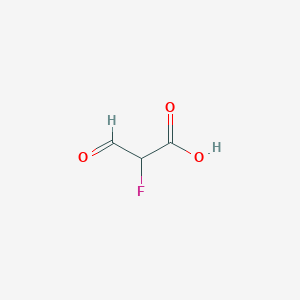

2-Fluoro-3-oxopropanoic acid, also known as Fluoromalonaldehydic Acid, is a chemical compound with the molecular formula C3H3FO3 . It has an average mass of 106.052 Da and a mono-isotopic mass of 106.006622 Da .

Synthesis Analysis

The biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid (2-F-3-HP), a derivative of 2-Fluoro-3-oxopropanoic acid, has been reported . This synthesis was achieved using E. coli co-expressing methylmalonyl CoA synthase (MatBrp), methylmalonyl CoA reductase (MCR), and malonate transmembrane protein (MadLM). The concentration of 2-F-3-HP reached 50.0 mg/L by whole-cell transformation after 24 hours .Molecular Structure Analysis

The molecular structure of 2-Fluoro-3-oxopropanoic acid consists of three carbon atoms, three hydrogen atoms, one fluorine atom, and three oxygen atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .Applications De Recherche Scientifique

Sondes fluorescentes

L'acide 2-fluoro-3-oxopropanoïque peut être utilisé dans la conception et la synthèse de sondes fluorescentes . Les sondes fluorescentes sont sensibles, sélectives, non toxiques lors de la détection et offrent ainsi une nouvelle solution en biomédecine, en surveillance environnementale et en sécurité alimentaire . Elles peuvent détecter des biomolécules ou des activités moléculaires au sein des cellules par le biais de signaux de fluorescence .

Synthèse biocatalytique

Ce composé a été utilisé dans la synthèse biocatalytique . Par exemple, l'acide 2-fluoro-3-hydroxypropanoïque (2-F-3-HP) a été synthétisé en utilisant E. coli coexprimant la méthylmalonyl CoA synthase (MatBrp), la méthylmalonyl CoA réductase (MCR) et la protéine transmembranaire malonate (MadLM) . La concentration de 2-F-3-HP a atteint 50,0 mg/L par transformation à l'aide de cellules entières après 24 heures .

Modification des acides nucléiques

L'this compound peut être utilisé dans la modification des acides nucléiques

Orientations Futures

The introduction of fluorine atoms into organic compound molecules can often give these compounds new functions and make them have better performance . The target compounds doped with fluorine are endowed with stronger stability and activity, longer half-life, and better bio-absorbability . These properties make 2-Fluoro-

Propriétés

IUPAC Name |

2-fluoro-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3FO3/c4-2(1-5)3(6)7/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZAWQINJHZMNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20555103 | |

| Record name | 2-Fluoro-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58629-87-1 | |

| Record name | 2-Fluoro-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

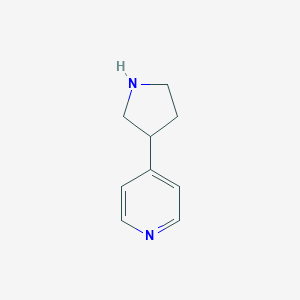

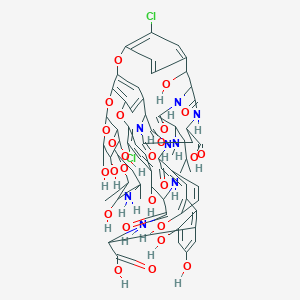

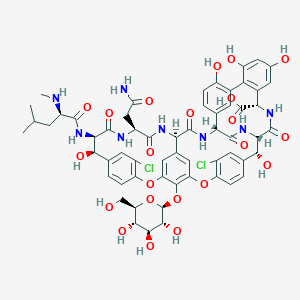

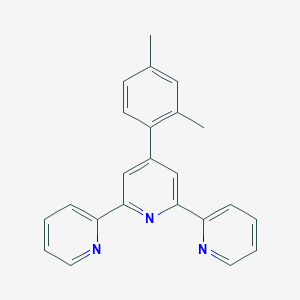

Feasible Synthetic Routes

Q1: What is the connection between Fluoromalonaldehydic Acid and the cardiotoxicity of 5-Fluorouracil?

A: Research suggests that Fluoromalonaldehydic Acid, a degradation product of 5-FU, might play a role in the drug's cardiotoxicity. Studies indicate that 5-FU formulated with Tris buffer (FU-Tris) exhibits higher cardiotoxicity compared to formulations with Sodium Hydroxide (FU-NaOH). This difference is attributed to the formation of stable "depot" forms of Fluoromalonaldehydic Acid and Fluoroacetaldehyde (another degradation product) in the presence of Tris. These "depot" forms can release the degradation products over time, potentially contributing to the increased cardiotoxicity observed with FU-Tris. [, , ]

Q2: How does the stability of Fluoromalonaldehydic Acid in different 5-FU formulations impact its potential cardiotoxicity?

A: The stability of Fluoromalonaldehydic Acid significantly differs depending on the 5-FU formulation. In FU-Tris, Fluoromalonaldehydic Acid forms stable adducts with Tris, essentially creating a "depot" that can release the compound gradually. Conversely, in FU-NaOH, Fluoromalonaldehydic Acid undergoes extensive chemical transformations, leading to a lower concentration of the compound itself. This difference in stability and the resulting difference in Fluoromalonaldehydic Acid concentration likely contribute to the observed difference in cardiotoxicity between FU-Tris and FU-NaOH formulations. [, ]

Q3: How does the presence of bisulfite ions affect the degradation of 5-FU and the formation of Fluoromalonaldehydic Acid?

A: Bisulfite ions catalyze the degradation of 5-FU, ultimately leading to the formation of Fluoromalonaldehydic Acid. The process begins with the reversible addition of bisulfite ion to the C5=C6 double bond of 5-FU, forming 5-fluoro-5,6-dihydrouracil-6-sulfonate. This intermediate then undergoes a series of irreversible reactions in alkaline conditions, yielding several products, including Fluoromalonaldehydic Acid. Therefore, the presence of bisulfite ions in 5-FU solutions can accelerate its degradation and potentially increase the formation of Fluoromalonaldehydic Acid. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-](/img/structure/B139638.png)

![(E)-but-2-enedioic acid;2-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,4-diol](/img/structure/B139647.png)

![2,2'-Bis[(4S)-4-benzyl-2-oxazoline]](/img/structure/B139671.png)